Allyl 5-amino-2-methylbenzoate Allyl 5-amino-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 153775-21-4
VCID: VC21122502
InChI: InChI=1S/C11H13NO2/c1-3-6-14-11(13)10-7-9(12)5-4-8(10)2/h3-5,7H,1,6,12H2,2H3
SMILES: CC1=C(C=C(C=C1)N)C(=O)OCC=C
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Allyl 5-amino-2-methylbenzoate

CAS No.: 153775-21-4

Cat. No.: VC21122502

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Allyl 5-amino-2-methylbenzoate - 153775-21-4

Specification

CAS No. 153775-21-4
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name prop-2-enyl 5-amino-2-methylbenzoate
Standard InChI InChI=1S/C11H13NO2/c1-3-6-14-11(13)10-7-9(12)5-4-8(10)2/h3-5,7H,1,6,12H2,2H3
Standard InChI Key ZIRNJGCNESBTLP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N)C(=O)OCC=C
Canonical SMILES CC1=C(C=C(C=C1)N)C(=O)OCC=C

Introduction

Chemical Identity and Structure

Allyl 5-amino-2-methylbenzoate (CAS No. 153775-21-4) is an organic compound belonging to the benzoate ester family. It features a benzoate core structure with an amino group at position 5 and a methyl substituent at position 2, combined with an allyl ester functional group . The chemical structure includes a benzene ring with specific substitution patterns that define its chemical behavior and reactivity.

The compound has the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Its structure combines an electron-donating amino group, a methyl substituent, and a reactive allyl ester functionality, creating a unique chemical profile that influences its properties and potential applications.

PropertyValue
Chemical NameAllyl 5-amino-2-methylbenzoate
CAS Number153775-21-4
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
IUPAC Nameprop-2-enyl 5-amino-2-methylbenzoate
InChIKeyZIRNJGCNESBTLP-UHFFFAOYSA-N
SMILES NotationCC1=C(C=C(C=C1)N)C(=O)OCC=C
Exact Mass191.09469
Topological Polar Surface Area52.3 Ų
XLogP32.1

The compound contains three main structural elements that define its reactivity profile:

  • An amino group (-NH₂) at position 5, which can engage in various coupling reactions and hydrogen bonding

  • A methyl group (-CH₃) at position 2, which introduces steric effects and influences electron density

  • An allyl ester group (-COOCH₂CH=CH₂), which provides opportunities for further functionalization

Physical and Chemical Properties

Allyl 5-amino-2-methylbenzoate possesses a specific set of physical and chemical properties that determine its behavior in different environments and reaction conditions. Based on computational predictions and available experimental data, the compound exhibits the following properties :

PropertyValueSource
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Complexity215
Topological Polar Surface Area52.32 Ų
LogP2.1

The compound's physical state at room temperature is likely to be a solid, similar to related benzoic acid derivatives. The presence of the amino group enables hydrogen bonding interactions, which influences its solubility in various solvents. It is expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide, but less soluble in water.

The allyl group provides a site for potential chemical transformations, particularly at the carbon-carbon double bond. This feature makes Allyl 5-amino-2-methylbenzoate particularly valuable in synthetic organic chemistry as a versatile building block.

Synthesis Methods

Several synthetic approaches can be employed to prepare Allyl 5-amino-2-methylbenzoate. The literature reveals specific methods that have been used or could be adapted for its synthesis:

Reduction of Nitro Precursor

One documented method involves the reduction of the corresponding nitro compound in methanol. As noted in a patent description: "Reduction of the above nitro compound by the method of Example 2, except that the solvent was methanol, gave allyl 5-amino-2-methylbenzoate sufficiently pure..." . This approach typically uses hydrogen with a suitable catalyst (such as palladium on carbon) or alternative reducing agents like sodium dithionite or iron in acidic conditions.

Esterification of 5-amino-2-methylbenzoic Acid

Another potential synthetic route involves the direct esterification of 5-amino-2-methylbenzoic acid with allyl alcohol. This reaction typically requires an acid catalyst or activation of the carboxylic acid using coupling reagents. The reaction can be represented as:

5-amino-2-methylbenzoic acid + allyl alcohol → Allyl 5-amino-2-methylbenzoate + H₂O

Rhenium-Catalyzed Allylation

Based on methodologies developed for similar compounds, a rhenium-catalyzed allylation approach might be adapted for the synthesis of allyl benzoates. A related procedure describes:

"A mixture of Re₂(CO)₁₀, allyl benzoate, allyl acetate, and 1,2-dichloroethane was heated at 135°C for 24 h. After the reaction, the reaction mixture was treated with 3-methyl-2,4-pentandione at 115°C for 6 h, and the solvent was removed in vacuo."

While this specific method was used for synthesizing 2-allyl-6-methylbenzoic acid, it suggests potential synthetic strategies that could be modified for preparing Allyl 5-amino-2-methylbenzoate or related compounds.

Comparative Analysis with Structurally Related Compounds

Allyl 5-amino-2-methylbenzoate shares structural similarities with several other compounds, allowing for meaningful comparisons that highlight its unique properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
Allyl 5-amino-2-methylbenzoateC₁₁H₁₃NO₂191.23Reference compound
Methyl 5-amino-2-methylbenzoateC₉H₁₁NO₂165.19Methyl ester instead of allyl ester
5-Amino-2-methylbenzothiazoleC₈H₈N₂S164.23Benzothiazole ring structure instead of benzoate
Allyl 3-amino-4-methylbenzoateC₁₁H₁₃NO₂191.23Different positions of amino and methyl groups
Allyl 3-amino-5-cyanobenzoateC₁₁H₁₀N₂O₂202.21Cyano group instead of methyl group

Comparison with Methyl 5-amino-2-methylbenzoate

Spectroscopic Properties and Characterization

While specific spectroscopic data for Allyl 5-amino-2-methylbenzoate is limited in the available literature, predictions can be made based on its structure and comparisons with related compounds. The following spectroscopic features would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would show characteristic signals for:

  • Aromatic protons in the region of 6.5-7.5 ppm

  • Allyl group protons: terminal vinyl protons (5.2-5.4 ppm), internal vinyl proton (5.8-6.1 ppm), and adjacent methylene protons (4.6-4.8 ppm)

  • Amino group protons (broad signal around 3.5-4.0 ppm)

  • Methyl group protons (singlet around 2.2-2.5 ppm)

¹³C NMR would display signals for:

  • Carbonyl carbon (~165-170 ppm)

  • Aromatic carbons (115-150 ppm)

  • Allyl group carbons: methylene carbon (~65 ppm), vinyl carbons (~118 and ~132 ppm)

  • Methyl carbon (~20 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • N-H stretching of the amino group (3300-3500 cm⁻¹)

  • C=O stretching of the ester group (1700-1730 cm⁻¹)

  • C=C stretching of the allyl group (1640-1660 cm⁻¹)

  • C-O stretching of the ester group (1200-1250 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Current Research and Future Directions

Research involving compounds with structural similarities to Allyl 5-amino-2-methylbenzoate focuses on several promising areas:

Medicinal Chemistry Research

Benzoic acid derivatives are being investigated for their potential as inhibitors of IL-15Rα, which could lead to new treatments for inflammatory and autoimmune disorders . The search results indicate that "All tested molecules reduced IL-15 dependent responses with significantly higher efficacy compared to currently known IL-15Rα inhibitors." This suggests that compounds with similar structural features to Allyl 5-amino-2-methylbenzoate might have therapeutic potential.

Synthetic Methodology Development

New synthetic methods, such as the rhenium-catalyzed allylation discussed in search result , represent ongoing research that could improve the synthesis of Allyl 5-amino-2-methylbenzoate and related compounds. These methodologies aim to provide more efficient, selective, and environmentally friendly approaches to compound preparation.

Novel Materials Development

The exploration of compounds with allyl groups for applications in energetic materials and ionic liquids, as seen in the research on "1-Allyl-3-Methyl Imidazolium-5-Amino Tetrazolate" , suggests potential future directions for utilizing compounds like Allyl 5-amino-2-methylbenzoate in advanced materials development.

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